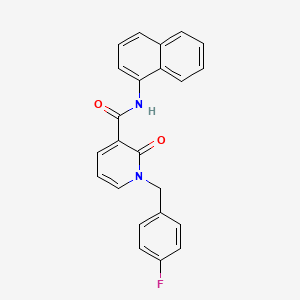
3,3-Dimethylpiperidine-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylpiperidine-2-carboxamide;hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.7 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications, including drug synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylpiperidine-2-carboxamide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale enantioselective reduction processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylpiperidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated compounds with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that retain the core piperidine structure .
Applications De Recherche Scientifique
3,3-Dimethylpiperidine-2-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in catalysis and material science for the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3,3-Dimethylpiperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, enzymes involved in metabolic pathways, and other cellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylpiperidine: A related compound with similar structural features but lacking the carboxamide group.
N,3-Dimethyl-3-piperidinecarboxamide hydrochloride: Another derivative with a similar core structure but different functional groups.
Uniqueness
3,3-Dimethylpiperidine-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound in research and development .
Propriétés
IUPAC Name |
3,3-dimethylpiperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2)4-3-5-10-6(8)7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDSLVKPCGDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2926393.png)

![6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2926395.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)
![4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2926398.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)
![2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2926403.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)
![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)
